molecular formula C14H16N6OS B2829255 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034585-08-3

1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2829255
CAS No.: 2034585-08-3
M. Wt: 316.38
InChI Key: BVCVVQVXYOPGLP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene, a pyrazole, a triazole, and a carboxamide. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom . Pyrazoles are organic compounds with a five-membered ring, which contains two nitrogen atoms . Triazoles are a class of five-membered ring compounds with three nitrogen atoms . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a potential ligand for metal ions .

Scientific Research Applications

Synthetic Pathways and Mechanistic Insights

Studies on related heterocyclic compounds provide valuable insights into synthetic pathways that could be applicable to the target compound. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement followed by N-formylation, leading to the formation of complex N-formamides (Ledenyova et al., 2018). This indicates a potential route for synthesizing similar triazole-carboxamide compounds through strategic intermediate steps.

Heterocyclic Compound Synthesis

The synthesis of benzothiophen-2-yl-hydrazonoesters and their reactivity toward nitrogen nucleophiles resulting in the formation of various heterocyclic derivatives like pyrazole, isoxazole, and triazine derivatives emphasizes the versatility of such compounds in generating a plethora of biologically active molecules (Mohareb et al., 2004).

Antileukemic Activity

The antileukemic activity of triazenopyrazole derivatives highlights the potential therapeutic applications of triazole-containing compounds. This suggests that the compound , with its triazole core, might be explored for its anticancer properties, providing a basis for the development of new antileukemic agents (Shealy & O'dell, 1971).

Antimicrobial and Anti-Inflammatory Applications

Research on pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents indicates a promising avenue for the compound's application in treating inflammation and cancer. The synthesis and biological evaluation of these compounds underscore their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

1-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6OS/c1-10-8-11(13-4-3-7-22-13)17-20(10)6-5-15-14(21)12-9-19(2)18-16-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCVVQVXYOPGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CN(N=N2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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